![molecular formula C20H18F3N5O4S3 B3009946 4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-26-6](/img/structure/B3009946.png)

4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

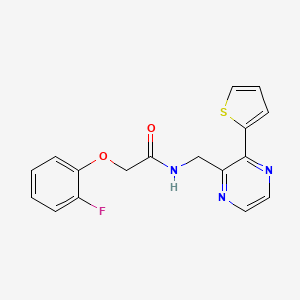

The compound appears to be a complex molecule with multiple functional groups, including a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety. While the provided papers do not directly discuss this compound, they offer insights into the chemical reactions and synthesis of structurally related compounds, which can be used to infer potential synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of related thiadiazole compounds is described in the first paper, where N-sulfonylamines are reacted with 3-dimethylamino-2H-azirines to yield 1,2,5-thiadiazoles . This suggests that a similar approach could be employed for the synthesis of the thiadiazole moiety in the target compound. The second paper discusses a green synthesis approach for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which involves the reaction of substituted benzohydrazides with a dithioic acid derivative in water . This method could potentially be adapted for the synthesis of the benzamide portion of the target compound, with further modifications to introduce the dimethylsulfamoyl and trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as indicated by the formation of 1,2,3-oxathiazoles and their isomerization to thiadiazoles . The presence of multiple functional groups and heterocycles in the target compound suggests that it may have a similarly intricate structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The first paper indicates that the reaction of N-sulfonylamines with azirines can lead to competitive formation of different heterocycles . This implies that the synthesis of the target compound may require careful control of reaction conditions to favor the formation of the desired thiadiazole ring. Additionally, the potential for isomerization reactions, as seen with the oxathiazoles, should be considered when analyzing the chemical reactivity of the target compound.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the target compound, the synthesis methods described suggest that the compound may be soluble in water, as water is used as the reaction medium in the green synthesis approach . The presence of the trifluoromethyl group could also affect the compound's lipophilicity and electronic properties, potentially influencing its biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The compound and its derivatives have been synthesized and characterized using a variety of techniques. For instance, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized by spectral studies, including IR, 1H NMR, and 13C NMR, with their molecular structures confirmed by single crystal X-ray diffraction. These compounds exhibit intermolecular hydrogen bonds and have been analyzed using Hirshfeld surfaces computational method to quantify intercontacts, providing insights into their molecular packing and interactions (Subbulakshmi et al., 2019).

Biological Activities

Several studies have explored the biological activities of these compounds, including their larvicidal, antimicrobial, and antioxidant properties. Novel triazinone derivatives have been prepared and evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity (C. Kumara et al., 2015). Another study synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating nearly quantitative yields and adhering to green chemistry principles (V. Horishny & V. Matiychuk, 2020).

Pharmacological Applications

Research into the pharmacological applications of these compounds has shown promising results. For example, acridine-acetazolamide conjugates were investigated as inhibitors of carbonic anhydrases, showing inhibition in low micromolar and nanomolar ranges across various isoforms, suggesting potential therapeutic applications (Ramazan Ulus et al., 2016). Furthermore, derivatives containing the trifluoromethyl group in 1,3,4-thiadiazoles have been synthesized, showing preliminary antibacterial activity against Staphylococcus aureus, which highlights the therapeutic potential of these compounds (I. Lalezari & N. Sharghi, 1966).

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O4S3/c1-28(2)35(31,32)13-9-7-12(8-10-13)17(30)25-18-26-27-19(34-18)33-11-16(29)24-15-6-4-3-5-14(15)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,29)(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRGJGNEKOSREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3009866.png)

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)